molecular formula C16H14N2OS B2662401 N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 477569-45-2

N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No. B2662401
CAS RN: 477569-45-2
M. Wt: 282.36
InChI Key: SFCKGKOZXDVGDM-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .

Scientific Research Applications

Therapeutic Agent Development

Anti-inflammatory and Wound Healing Properties

Compounds containing the benzothiazole moiety, specifically those combining a benzisothiazole and 4-thiazolidinone framework, have been designed and synthesized for their potential in affecting the inflammatory/oxidative process. These compounds, particularly a derivative identified as having a 4-carboxyphenyl substituent, exhibited significant anti-inflammatory and potential wound healing effects by inhibiting matrix metalloproteinases (MMPs) at nanomolar levels (Incerti et al., 2018).

Antimicrobial and Antifungal Activities

Derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some level of antimicrobial action (Zablotskaya et al., 2013).

Material Science and Sensor Development

White Light Emission

Benzothiazole derivatives have been investigated for their luminescent properties, specifically their application in white light emission. Through the doping of these compounds into a polymer matrix at certain proportions, researchers achieved an emission that lies at the saturated white-light region, demonstrating their utility in the simple fabrication of white-light emitting devices (Lu et al., 2017).

Biomedical Imaging

Tumor Hypoxia Markers

Novel nitroimidazole-based thioflavin-T derivatives containing the benzothiazole group were synthesized and evaluated as tumor hypoxia markers. These compounds showed potential in localizing in tumors and were highlighted for their ability to differentiate between hypoxic and aerobic cells, providing a basis for their application in nuclear medicine and biology (Li et al., 2005).

Cerebral Ischemia Markers

The utility of nitroimidazole-based thioflavin-T derivatives as cerebral ischemia markers has been explored. These compounds demonstrated good permeation through the intact blood-brain barrier, high initial brain uptake, and rapid washout, making them suitable candidates for noninvasive methods of demonstrating cerebral ischemia (Chu et al., 2007).

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its biological target, some benzothiazole derivatives have been found to exhibit antimicrobial activity . The exact mechanism of action would depend on the specific biological target and the structure of the derivative.

Safety and Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its exact structure. Some benzothiazole derivatives may pose health risks . Always handle chemicals with appropriate safety measures.

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-2-15(19)17-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)20-16/h3-10H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCKGKOZXDVGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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